molecular formula C23H15F2N3O B11617505 3,4-bis(4-fluorophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

3,4-bis(4-fluorophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11617505
M. Wt: 387.4 g/mol
InChI Key: IRCVJAVEYMXIPT-UHFFFAOYSA-N
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Description

3,4-BIS(4-FLUOROPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is notable for its unique structure, which includes multiple aromatic rings and fluorine substituents, making it a subject of interest in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

3,4-BIS(4-FLUOROPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3,4-BIS(4-FLUOROPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-BIS(4-FLUOROPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde
  • 5-(4-Fluorophenyl)-3,4-bis(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Uniqueness

3,4-BIS(4-FLUOROPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is unique due to its specific arrangement of aromatic rings and fluorine substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H15F2N3O

Molecular Weight

387.4 g/mol

IUPAC Name

3,4-bis(4-fluorophenyl)-5-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C23H15F2N3O/c24-16-10-6-14(7-11-16)20-19-21(27-26-20)23(29)28(18-4-2-1-3-5-18)22(19)15-8-12-17(25)13-9-15/h1-13,22H,(H,26,27)

InChI Key

IRCVJAVEYMXIPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(C3=C(C2=O)NN=C3C4=CC=C(C=C4)F)C5=CC=C(C=C5)F

Origin of Product

United States

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